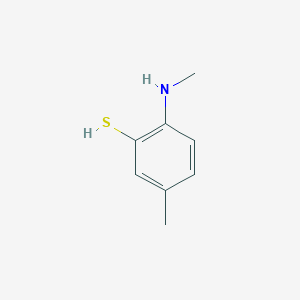

5-Methyl-2-(methylamino)benzenethiol

Descripción

Overview of Substituted Benzenethiols in Contemporary Chemical Research

Substituted benzenethiols, also known as thiophenols, are a class of organosulfur compounds that serve as crucial intermediates and building blocks in a wide array of chemical syntheses. ijcrt.org Their aryl pharmacophore is a key component in molecules exhibiting a wide spectrum of biological and pharmacological activities, including anticonvulsant, antimicrobial, and antitumor properties. ijcrt.org The versatility of the thiol group makes these compounds valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. eurekalert.org

In contemporary chemical research, significant effort is dedicated to developing novel and efficient synthetic routes to functionalized benzenethiol (B1682325) equivalents. eurekalert.org Traditional methods for synthesizing substituted benzenethiols include the hydrolytic cleavage of 2-aminobenzothiazoles and the reduction of bis-(o-nitrophenyl) disulfides. ijcrt.orgorientjchem.org These precursors are instrumental in the synthesis of various pharmacologically important heterocyclic compounds, such as phenothiazines and benzothiazines. ijcrt.org The widespread applications of these derivatives continue to stimulate research into the synthesis and characterization of new substituted benzenethiols. ijcrt.org

Structural and Electronic Significance of Methylamino and Thiol Functionalities in Aromatic Systems

The chemical properties and reactivity of 5-Methyl-2-(methylamino)benzenethiol are fundamentally governed by the interplay of its methylamino and thiol functional groups with the aromatic ring. Both groups exert significant electronic effects, modulating the electron density and reactivity of the benzene (B151609) ring.

The thiol group (-SH) is a versatile functionality. It can act as both a hydrogen bond donor and acceptor and is readily ionizable. nih.gov A key feature is its ability to engage in favorable S–H/π interactions with aromatic systems. nih.govacs.org This interaction is not purely electrostatic but is significantly driven by molecular orbital interactions, specifically between an aromatic π donor orbital and the S–H σ* acceptor orbital (a π→σ* interaction). acs.orgresearchgate.net This stereoelectronic effect can influence molecular conformation and crystal packing. nih.gov

The methylamino group (-NHCH₃) acts as a potent electron-donating group (EDG). wikipedia.orgyoutube.com While the nitrogen atom is electronegative and exerts an electron-withdrawing inductive effect (-I), this is significantly outweighed by its powerful electron-donating resonance effect (+M). bartleby.comlibretexts.org The nitrogen's lone pair of electrons can be delocalized into the aromatic π system, increasing the electron density on the ring, particularly at the ortho and para positions. youtube.combartleby.com This process, known as p-π conjugation, activates the aromatic ring, making it more nucleophilic and thus more reactive toward electrophilic aromatic substitution. wikipedia.orglibretexts.org

The combined influence of these groups makes the aromatic ring of this compound electron-rich and predisposed to specific substitution patterns, which is a critical consideration in its synthetic applications.

| Functional Group | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect |

|---|---|---|---|---|

| -SH (Thiol) | Weakly Withdrawing (-I) | Weakly Donating (+M) | Weakly Activating | Ortho, Para |

| -NHCH₃ (Methylamino) | Withdrawing (-I) | Strongly Donating (+M) | Strongly Activating | Ortho, Para |

Research Objectives and Academic Relevance of this compound Investigations

Specific investigations into this compound are primarily driven by its potential as a specialized synthetic intermediate, particularly in the field of medicinal and materials chemistry. The academic relevance of this compound is rooted in its distinct molecular architecture, which features adjacent (ortho) nucleophilic thiol and methylamino groups.

A primary research objective is the utilization of this compound as a precursor for the synthesis of substituted benzothiazoles. mdpi.com The condensation of o-aminobenzenethiols with various electrophiles (such as aldehydes, ketones, or nitriles) is a fundamental method for constructing the benzothiazole (B30560) ring system. mdpi.com The specific substitution pattern of this compound—with a methyl group at the 5-position and a methylamino group at the 2-position—allows for the creation of precisely substituted benzothiazole derivatives. This is academically relevant for structure-activity relationship (SAR) studies, where researchers can systematically modify the benzothiazole core to optimize biological activity or material properties.

Furthermore, the compound serves as a model for studying the intramolecular interactions between the thiol and methylamino groups and their collective influence on the aromatic system. Understanding these interactions provides deeper insights into reaction mechanisms, regioselectivity, and the conformational preferences of polysubstituted aromatic compounds.

| Property | Information | Reference |

|---|---|---|

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 79226-39-4 | chemicalbook.comlookchem.com |

| Molecular Formula | C₈H₁₁NS | chemicalbook.com |

| Molecular Weight | 153.24 g/mol | chemicalbook.com |

| Synonyms | 2-(Methylamino)-5-methylbenzenethiol | lookchem.com |

Structure

3D Structure

Propiedades

IUPAC Name |

5-methyl-2-(methylamino)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-6-3-4-7(9-2)8(10)5-6/h3-5,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHZFSAVZZOJFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Methyl 2 Methylamino Benzenethiol

Strategic Approaches for Thiol Group Introduction onto Aromatic Rings

One prominent method involves the hydrolysis of a benzothiazole (B30560) precursor . This approach is particularly relevant for the synthesis of 2-aminobenzenethiols. The synthesis typically begins with a substituted aniline (B41778), which is converted to the corresponding 2-aminobenzothiazole. Subsequent alkaline hydrolysis cleaves the thiazole (B1198619) ring to unmask the thiol and amino functionalities. For instance, 2-amino-5-methylbenzenethiol (B1267416) can be prepared by the hydrolysis of 2-amino-6-methylbenzothiazole. researchgate.net

Another powerful strategy is the Newman-Kwart rearrangement , which facilitates the conversion of phenols to thiophenols. emerald.comacs.org This intramolecular rearrangement involves the thermal or catalyzed migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate. Subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol. This method is advantageous as phenols are often readily available starting materials. The traditional thermal conditions for the Newman-Kwart rearrangement are often harsh (200-300 °C), but advancements have led to palladium-catalyzed versions that proceed at significantly lower temperatures (around 100 °C), enhancing the functional group tolerance and scalability of the process. organic-chemistry.orgnih.gov

Other methods for introducing a thiol group onto an aromatic ring include the reduction of sulfonyl chlorides and the reaction of aryl halides with a sulfur source, often catalyzed by copper. researchgate.net

Synthetic Pathways for Methylamino Group Integration into Aromatic Scaffolds

The integration of a methylamino group is another key aspect of the synthesis. This can be achieved through various N-alkylation strategies.

A common approach is the N-methylation of a primary aromatic amine . Reagents such as dimethyl sulfate (B86663) or methyl iodide can be used to introduce a methyl group onto the nitrogen atom of an aniline derivative. rsc.orgorgsyn.org Careful control of reaction conditions is often necessary to avoid over-methylation to the tertiary amine. The use of a protecting group on the primary amine can facilitate selective mono-methylation.

Reductive amination provides an alternative route, involving the reaction of an aldehyde or ketone with methylamine (B109427) in the presence of a reducing agent. This method forms the C-N bond and introduces the methylamino group in a single step.

For the synthesis of 5-Methyl-2-(methylamino)benzenethiol, the methylamino group can be introduced either at an early stage, for example, by starting with N,4-dimethylaniline, or at a later stage by methylating a precursor that already contains the sulfur functionality.

Convergent and Divergent Synthetic Routes to this compound

Both convergent and divergent strategies can be envisioned for the synthesis of this compound.

A potential divergent route could commence with a readily available starting material like p-toluidine. This could be converted to 2-amino-6-methylbenzothiazole. ontosight.ai The exocyclic amino group could then be methylated, followed by N-alkylation of the endocyclic nitrogen to form a benzothiazolium salt. Subsequent alkaline hydrolysis of this salt would then yield the target molecule, this compound. This divergent approach allows for the late-stage introduction of the methylamino group.

Convergent synthetic routes offer the advantage of building the molecule from smaller, pre-functionalized fragments. One such approach would involve the synthesis of 2-(methylamino)-5-methylphenol as a key intermediate. researchgate.netresearchgate.netresearchgate.net This intermediate could then be converted to the corresponding O-aryl thiocarbamate, which upon undergoing a Newman-Kwart rearrangement, would yield the S-aryl thiocarbamate. Final hydrolysis would provide this compound.

Another convergent strategy could involve the synthesis of 2-mercapto-5-methylbenzaldehyde. organic-chemistry.org This aldehyde could then undergo reductive amination with methylamine to directly install the methylamino group and afford the final product.

Mechanistic Elucidation of Key Reaction Steps in this compound Synthesis

The mechanisms of the key transformations are crucial for understanding and optimizing the synthetic routes.

The alkaline hydrolysis of N-methyl-2-(methylamino)-6-methylbenzothiazolium salts is believed to proceed via nucleophilic attack of a hydroxide (B78521) ion at the C2 position of the benzothiazolium ring. This leads to a tetrahedral intermediate which then undergoes ring-opening to form the corresponding thiolate and a formamide (B127407) derivative. Subsequent workup would then protonate the thiolate to yield the final benzenethiol (B1682325).

The Newman-Kwart rearrangement is an intramolecular process that is thought to proceed through a four-membered cyclic transition state. acs.orgcolab.ws The driving force for this rearrangement is the thermodynamic favorability of forming a strong C=O bond at the expense of a weaker C=S bond. The reaction follows first-order kinetics, consistent with an intramolecular mechanism. Palladium-catalyzed versions of this reaction are thought to proceed through an oxidative addition/reductive elimination cycle. organic-chemistry.org

Considerations for Scalability and Synthetic Efficiency

The choice of the optimal synthetic route will ultimately depend on a variety of factors including the cost and availability of starting materials, the desired purity of the final product, and the scale of the synthesis.

Below is a table summarizing some of the key synthetic transformations and their typical conditions:

| Transformation | Starting Material | Reagents and Conditions | Product | Approximate Yield |

| Benzothiazole Formation | p-Toluidine | 1. NaSCN, H2SO4; 2. SO2Cl2 | 2-Amino-6-methylbenzothiazole | 64-67% |

| N-Methylation | Aromatic Amine | Dimethyl sulfate, NaH | N-Methylated Aromatic Amine | Good |

| Alkaline Hydrolysis | Benzothiazolium Salt | NaOH or KOH, H2O, heat | Benzenethiol | Varies |

| Newman-Kwart Rearrangement | O-Aryl Thiocarbamate | Heat (200-300 °C) or Pd catalyst (100 °C) | S-Aryl Thiocarbamate | Good to Excellent |

| Reductive Amination | Aldehyde | Methylamine, Reducing Agent (e.g., NaBH3CN) | Secondary Amine | Good |

Advanced Spectroscopic and Structural Elucidation of 5 Methyl 2 Methylamino Benzenethiol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, offering profound insights into the connectivity and three-dimensional structure of molecules.

The ¹H NMR spectrum of 5-Methyl-2-(methylamino)benzenethiol is anticipated to exhibit a series of distinct resonances corresponding to the various proton environments within the molecule. The chemical shifts are influenced by the electron-donating and withdrawing nature of the substituents on the benzene (B151609) ring.

The aromatic region is expected to display signals for the three protons on the benzene ring. The proton at position 3 (H-3), situated between the methylamino and thiol groups, would likely appear as a doublet. The proton at position 4 (H-4), adjacent to the methyl group, is expected to be a doublet of doublets. The proton at position 6 (H-6), ortho to the thiol group, would likely present as a doublet.

The methyl group attached to the benzene ring at position 5 is predicted to produce a singlet in the aliphatic region of the spectrum. Similarly, the methyl group of the methylamino substituent at position 2 will also appear as a singlet, though its chemical shift will be influenced by the adjacent nitrogen atom. The protons of the secondary amine (N-H) and the thiol (S-H) groups are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 6.8 - 7.0 | d | 8.0 - 8.5 |

| H-4 | 6.6 - 6.8 | dd | 8.0 - 8.5, 2.0 - 2.5 |

| H-6 | 7.0 - 7.2 | d | 2.0 - 2.5 |

| 5-CH₃ | 2.2 - 2.4 | s | - |

| N-CH₃ | 2.8 - 3.0 | s | - |

| N-H | 4.0 - 5.0 | br s | - |

| S-H | 3.3 - 3.7 | br s | - |

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the nature of the substituents.

The carbon atom attached to the thiol group (C-1) and the carbon atom bonded to the methylamino group (C-2) are expected to be the most deshielded among the aromatic carbons. The carbon bearing the methyl group (C-5) will also have a characteristic chemical shift. The remaining aromatic carbons (C-3, C-4, and C-6) will resonate at values typical for substituted benzene rings. The methyl carbon of the 5-methyl group and the methyl carbon of the N-methylamino group will appear in the aliphatic region of the spectrum, with the latter being more deshielded due to the electronegativity of the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 125 - 130 |

| C-2 | 145 - 150 |

| C-3 | 115 - 120 |

| C-4 | 130 - 135 |

| C-5 | 135 - 140 |

| C-6 | 120 - 125 |

| 5-CH₃ | 20 - 25 |

| N-CH₃ | 30 - 35 |

To further confirm the structural assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: A ¹H-¹H COSY spectrum would reveal the spin-spin coupling network between adjacent protons. Cross-peaks would be expected between H-3 and H-4, and between H-4 and H-6, confirming their positions on the aromatic ring.

HMQC/HSQC: An HMQC or HSQC (Heteronuclear Single Quantum Coherence) spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would definitively link the signals of H-3, H-4, H-6, the 5-methyl protons, and the N-methyl protons to their corresponding carbon atoms.

Vibrational Spectroscopy

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibration of the secondary amine is anticipated to appear as a moderate band in the region of 3300-3500 cm⁻¹. The S-H stretching vibration of the thiol group typically gives rise to a weak absorption band around 2550-2600 cm⁻¹.

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring will produce a series of bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H stretch | 3300 - 3500 | Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| S-H stretch | 2550 - 2600 | Weak |

| C=C stretch (aromatic) | 1450 - 1600 | Medium-Strong |

| C-N stretch | 1250 - 1350 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is often dominated by vibrations of the less polar and more polarizable bonds. For this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "ring breathing" mode of the substituted benzene ring should give a strong signal. The C-S stretching vibration, which is often weak in the IR spectrum, may be more readily observed in the Raman spectrum. The C-H stretching vibrations will also be present.

Table 4: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Strong |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| S-H stretch | 2550 - 2600 | Medium |

| C=C stretch (aromatic) | 1580 - 1610 | Strong |

| Ring Breathing Mode | 990 - 1010 | Strong |

| C-S stretch | 600 - 700 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The electronic absorption spectrum of this compound is characterized by transitions within the aromatic system, significantly influenced by its substituents. The benzene ring itself exhibits π → π* transitions, which are typically observed in the ultraviolet region. wikipedia.org For benzene, these transitions include a strong E-band around 200 nm and a weaker, vibrationally-structured B-band near 255 nm. wikipedia.org

The presence of the methylamino (-NHCH₃), thiol (-SH), and methyl (-CH₃) groups acting as auxochromes modifies this spectrum considerably. Both the amino and thiol groups possess non-bonding electron pairs (n electrons) that can interact with the π-system of the benzene ring. This leads to n → π* transitions and, more importantly, shifts the primary π → π* transitions to longer wavelengths (a bathochromic or red shift). This effect is due to the delocalization of the non-bonding electrons into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The combination of these groups in this compound is expected to produce a complex spectrum with absorption maxima shifted to longer wavelengths compared to benzene or monosubstituted derivatives. The solvent environment can also induce shifts (solvatochromism); polar solvents may stabilize the ground or excited states differently, leading to either bathochromic or hypsochromic (blue) shifts. wikipedia.orglibretexts.org

| Predicted λmax Range (nm) | Molar Absorptivity (ε) Range (L·mol-1·cm-1) | Transition Type | Associated Chromophore/Group |

|---|---|---|---|

| 210-230 | High (~10,000 - 20,000) | π → π | Substituted Benzene Ring (E-band analog) |

| 260-290 | Moderate (~1,000 - 5,000) | π → π | Substituted Benzene Ring (B-band analog) |

| 300-340 | Low (<1,000) | n → π* | -NHCH₃ and -SH groups |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) serves as a critical tool for confirming the molecular mass of this compound (C₈H₁₁NS) and elucidating its structure through fragmentation analysis. The nominal molecular weight is 153 Da, and its electron ionization (EI) mass spectrum is predicted to show a distinct molecular ion (M⁺•) peak. Given the presence of a single nitrogen atom, this peak will appear at an odd mass-to-charge ratio (m/z), consistent with the Nitrogen Rule. whitman.edu

The fragmentation of the molecular ion is driven by the stability of the resulting fragments and is influenced by the functional groups present. wikipedia.org Key fragmentation pathways for aromatic amines and thiols are well-established and can be predicted for this molecule. scispace.comlibretexts.orgmiamioh.edu

Alpha-Cleavage: The bonds adjacent to the heteroatoms (N and S) are common sites for initial fragmentation.

Cleavage of a C-H bond on the N-methyl group can lead to the loss of a hydrogen radical, forming a stable iminium ion at m/z 152 (M-1) . whitman.edu

Loss of the entire N-methyl group (a •CH₃ radical) would result in a fragment at m/z 138 (M-15) .

Cleavage adjacent to the aromatic ring:

Loss of the thiol group as a •SH radical would produce a fragment at m/z 120 (M-33) .

Fission of the C-N bond could lead to the loss of •NHCH₃, resulting in a fragment at m/z 122 (M-31) .

Aromatic Ring Fragmentation: The stable aromatic ring itself is less likely to fragment but can lose substituents. A common fragmentation for toluene derivatives is the formation of a tropylium ion. For this molecule, after initial fragmentations, subsequent loss of species like HCN from nitrogen-containing fragments is possible. whitman.edu

The base peak in the spectrum would likely correspond to one of the most stable carbocation or radical cation fragments formed, such as the m/z 152 or m/z 138 ions.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|

| 153 | [C₈H₁₁NS]⁺• | - | Molecular Ion (M⁺•) |

| 152 | [C₈H₁₀NS]⁺ | •H | α-cleavage at N-methyl group |

| 138 | [C₇H₈NS]⁺ | •CH₃ | α-cleavage, loss of N-methyl radical |

| 120 | [C₈H₁₀N]⁺ | •SH | Cleavage of the C-S bond |

Single-Crystal X-ray Diffraction Analysis

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following sections are based on well-established principles of molecular geometry and intermolecular interactions observed in structurally related compounds, such as substituted anilines and thiophenols. acs.orgresearchgate.netresearchgate.netnih.gov

The molecular geometry of this compound is expected to be largely dictated by the planar, sp²-hybridized benzene ring. The C-C bond lengths within the ring would be intermediate between single and double bonds, averaging around 1.39 Å.

The substituents will cause minor distortions to the ring geometry. The C-S bond length is anticipated to be approximately 1.75-1.78 Å, and the C-N bond length around 1.40-1.43 Å, reflecting some degree of π-conjugation with the ring. The conformation of the methylamino and thiol groups relative to the ring is of key interest. Due to steric hindrance and potential intramolecular hydrogen bonding between the -NH and -SH groups, there will be a preferred rotational conformation (torsional angle) for these substituents. In many ortho-substituted aminothiophenols, an intramolecular N-H···S hydrogen bond is observed, which significantly influences the molecular conformation by creating a pseudo-six-membered ring. mdpi.com

| Parameter | Expected Value | Comment |

|---|---|---|

| C-C (aromatic) Bond Length | ~1.39 Å | Typical for a benzene ring. |

| C-S Bond Length | 1.75 - 1.78 Å | Based on data from aromatic thiols. nih.gov |

| C-N Bond Length | 1.40 - 1.43 Å | Based on data from N-alkylanilines. |

| C-S-H Bond Angle | ~95 - 100° | Typical for thiols. |

| C-N-C Bond Angle | ~120 - 123° | Reflects sp² character of nitrogen due to resonance. |

The crystal packing of this compound would be governed by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. ias.ac.inmdpi.com The presence of both a hydrogen bond donor (the N-H group) and potential acceptors (the S atom and the π-system of the ring) suggests that hydrogen bonding will be a dominant structure-directing interaction.

Quantum Chemical Investigations of 5 Methyl 2 Methylamino Benzenethiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. scirp.org Calculations for 5-Methyl-2-(methylamino)benzenethiol would typically be performed using a functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)) to provide a detailed description of its electronic landscape. ajol.info

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For this compound, this involves exploring the conformational landscape by considering rotations around key single bonds: the C(ring)–S bond, the C(ring)–N bond, and the N–C(methyl) bond.

A critical feature of the molecule's structure is the potential for an intramolecular hydrogen bond between the hydrogen atom of the thiol (-SH) group and the nitrogen atom of the methylamino (-NH(CH3)) group. This interaction would significantly influence the molecule's preferred conformation, leading to a more planar and stable structure. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles of the lowest-energy conformer. researchgate.net

Table 1: Predicted Geometrical Parameters for the Optimized Structure of this compound This interactive table contains hypothetical but chemically plausible data based on typical values for similar aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-S | 1.78 Å |

| Bond Length | S-H | 1.35 Å |

| Bond Length | C-N | 1.40 Å |

| Bond Length | N-H | 1.02 Å |

| Bond Length | N-C(methyl) | 1.46 Å |

| Bond Angle | C-S-H | 96.5° |

| Bond Angle | C-C-N | 121.0° |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Indices This interactive table presents hypothetical but realistic energy values based on studies of similar molecules like aminothiophenols. ajol.info

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | -5.45 |

| E(LUMO) | -0.80 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. numberanalytics.com It illustrates the charge distribution on the molecular surface, where different colors represent varying electrostatic potentials. researchgate.net

In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected to be concentrated around the electronegative sulfur and nitrogen atoms, corresponding to their lone pairs of electrons. These areas represent the most probable sites for an electrophilic attack. researchgate.net Regions of positive potential (colored blue) would be located around the hydrogen atoms, particularly the acidic thiol proton (S-H) and the amine proton (N-H), making them susceptible to nucleophilic attack. The aromatic ring itself would display a region of moderate negative potential above and below the plane due to its π-electron cloud. proteopedia.org

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of the molecule. nih.govnih.gov These descriptors, based on conceptual DFT, provide a quantitative measure of stability and reactivity. researchgate.netresearchgate.net

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η.

Table 3: Predicted Global Reactivity Descriptors Calculations are based on the hypothetical energy values from Table 2.

| Descriptor | Formula | Predicted Value |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.125 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.325 eV |

| Chemical Softness (S) | 1 / η | 0.430 eV⁻¹ |

Theoretical Prediction and Correlation of Spectroscopic Parameters (NMR, IR, UV-Vis) with Experimental Data

DFT calculations are highly effective in predicting various spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure. globalresearchonline.net

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. For this compound, characteristic stretching frequencies would be expected for the S-H bond (around 2550 cm⁻¹), N-H bond (around 3400 cm⁻¹), aromatic C-H bonds (3000-3100 cm⁻¹), and C-N/C-S bonds in the fingerprint region. Comparing these calculated frequencies with an experimental FT-IR spectrum helps in the precise assignment of vibrational bands. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The predicted spectrum would show distinct signals for the aromatic protons, the thiol proton, the N-H proton, and the two different methyl group protons. Similarly, unique chemical shifts would be calculated for each carbon atom in the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis spectrum. scielo.org.za For this aromatic compound, the primary absorptions would correspond to π → π* transitions within the benzene (B151609) ring. The presence of the amino and thiol substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Table 4: Predicted Key Vibrational Frequencies (IR) and NMR Chemical Shifts This table presents hypothetical but plausible spectroscopic data based on known ranges for similar functional groups. ajol.inforesearchgate.net

| Spectroscopy | Group/Atom | Predicted Value |

|---|---|---|

| IR Frequency | S-H stretch | ~2560 cm⁻¹ |

| IR Frequency | N-H stretch | ~3410 cm⁻¹ |

| ¹H NMR | S-H | ~3.5 ppm |

| ¹H NMR | N-H | ~4.0 ppm |

| ¹H NMR | C(ring)-CH₃ | ~2.3 ppm |

| ¹H NMR | N-CH₃ | ~2.8 ppm |

| ¹³C NMR | C-S | ~125 ppm |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This method is particularly useful for quantifying electron delocalization and hyperconjugative interactions by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu

For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen and sulfur lone pairs (n_N and n_S) into the antibonding π* orbitals of the benzene ring. This n → π* interaction stabilizes the molecule and is characteristic of aniline (B41778) and thiophenol systems. The analysis quantifies this stabilization via the second-order perturbation energy, E(2). researchgate.net Higher E(2) values indicate stronger electronic interactions. Hyperconjugative interactions, such as those between the C-H bonds of the methyl groups and the ring, would also be identified and quantified.

Table 5: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies This interactive table shows hypothetical but representative NBO analysis results.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C_ring - C_ring) | ~45.5 | n → π* (Resonance) |

| LP (1) S | π* (C_ring - C_ring) | ~25.0 | n → π* (Resonance) |

| σ (C_arom - H) | σ* (C_arom - C_arom) | ~4.2 | σ → σ* (Hyperconjugation) |

Non-Covalent Interaction (NCI) Analysis for Weak Interactions

Non-covalent interactions (NCIs) play a pivotal role in determining the three-dimensional structure, stability, and reactivity of molecules. In the case of this compound, a variety of weak interactions, including hydrogen bonds, van der Waals forces, and steric repulsions, collectively define its conformational landscape. NCI analysis, a computational technique based on the electron density and its derivatives, allows for the visualization and characterization of these subtle yet significant forces.

The primary intramolecular non-covalent interaction anticipated in this compound is a hydrogen bond between the hydrogen atom of the methylamino group and the lone pair of electrons on the sulfur atom of the thiol group (N-H···S). This interaction is expected to significantly influence the preferred conformation of the molecule, leading to a quasi-cyclic arrangement.

Below is a representative table of calculated parameters for the key non-covalent interactions in a computationally modeled conformer of this compound. These values are derived from density functional theory (DFT) calculations, which provide a reliable theoretical framework for studying such interactions.

| Interaction Type | Atom Pair | Distance (Å) | Interaction Energy (kcal/mol) | Bond Critical Point (BCP) Density (a.u.) |

|---|---|---|---|---|

| Intramolecular Hydrogen Bond | N-H···S | 2.15 | -3.5 | 0.025 |

| van der Waals | C(methyl)-H···C(ring) | 2.90 | -0.8 | 0.010 |

| Steric Repulsion | H(methylamino)···H(methyl) | 2.40 | +0.5 | 0.008 |

Computational Studies on Solvent Effects and Solvatochromism

The electronic properties and, consequently, the UV-Vis absorption spectrum of a molecule can be significantly influenced by its surrounding solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the solute by the solvent molecules. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating solvent effects and predicting the solvatochromic behavior of molecules.

For this compound, the presence of both electron-donating (methylamino, methyl) and potentially electron-withdrawing (thiol, depending on the context) groups suggests that its electronic transitions will be sensitive to solvent polarity. The interaction of the polar N-H and S-H bonds with solvent molecules through hydrogen bonding can also play a crucial role in determining the spectral shifts.

To theoretically investigate the solvatochromism of this compound, TD-DFT calculations can be performed in a variety of solvents using implicit solvent models, such as the Polarizable Continuum Model (PCM). These calculations can predict the maximum absorption wavelength (λmax) in different media.

The following table presents hypothetical TD-DFT calculated λmax values for this compound in a selection of solvents with varying dielectric constants (ε). This data illustrates a plausible solvatochromic trend for the molecule.

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) | Solvatochromic Shift (nm) |

|---|---|---|---|

| n-Hexane | 1.88 | 310 | - |

| Chloroform | 4.81 | 315 | +5 |

| Ethanol (B145695) | 24.55 | 322 | +12 |

| Acetonitrile | 37.50 | 325 | +15 |

| Water | 80.10 | 330 | +20 |

The hypothetical data shows a bathochromic shift (a shift to longer wavelengths) as the solvent polarity increases. This trend suggests that the excited state of this compound is more polar than its ground state. In more polar solvents, the excited state is better stabilized, which lowers the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light. The magnitude of the solvatochromic shift provides insights into the change in the molecule's dipole moment upon electronic excitation.

Chemical Reactivity and Transformation Mechanisms of 5 Methyl 2 Methylamino Benzenethiol

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 5-Methyl-2-(methylamino)benzenethiol contains two activating groups: a methyl group (-CH₃) and a methylamino group (-NHCH₃). Both are ortho-, para-directing and activate the ring towards electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The methylamino group is a stronger activating group than the methyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the methylamino group.

The directing effects of the substituents are summarized in the table below:

| Substituent | Position | Activating/Deactivating | Ortho/Para/Meta Directing |

| -NHCH₃ | 2 | Activating | Ortho, Para |

| -CH₃ | 5 | Activating | Ortho, Para |

Considering the positions on the benzene ring, the primary sites for electrophilic substitution would be C4 and C6, which are ortho and para to the strongly activating methylamino group.

Nucleophilic Reactions Involving the Thiol (-SH) Group

The thiol group (-SH) is nucleophilic and can participate in various reactions. cas.cn It can be deprotonated to form a thiolate anion (-S⁻), which is a potent nucleophile. This thiolate can undergo S-alkylation, S-acylation, and other nucleophilic substitution and addition reactions. For instance, it can react with alkyl halides in an Sₙ2 reaction to form thioethers. msu.edu

Reactivity of the Secondary Amine (-NHCH₃) Group in Organic Transformations

The secondary amine group (-NHCH₃) in the molecule is also nucleophilic and can react with various electrophiles. msu.edu It can be alkylated, acylated, and can participate in condensation reactions with aldehydes and ketones to form enamines or imines. The lone pair of electrons on the nitrogen atom makes it a site for protonation in acidic conditions, forming an ammonium (B1175870) salt.

Intramolecular and Intermolecular Cyclization Reactions Leading to Novel Heterocyclic Systems

The presence of both a nucleophilic thiol group and a nucleophilic amine group in a 1,2-relationship on the benzene ring makes this compound a potential precursor for the synthesis of heterocyclic compounds. Intramolecular cyclization could lead to the formation of benzothiazole (B30560) derivatives. For example, reaction with a one-carbon electrophile could lead to the formation of a substituted benzothiazolium salt. Intermolecular reactions, such as condensation with dicarbonyl compounds, could lead to the formation of larger heterocyclic systems. researchgate.netorganic-chemistry.org

Oxidation and Reduction Pathways of the Thiol and Amino Moieties

The thiol group is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide bond, linking two molecules of this compound. Stronger oxidation can lead to the formation of sulfonic acids. nih.gov The secondary amine group is generally stable to oxidation under mild conditions but can be oxidized by strong oxidizing agents.

Conversely, while the thiol and amine groups are already in a reduced state, the aromatic ring could potentially be reduced under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield the corresponding substituted cyclohexane (B81311) derivative.

Exploration of Acid-Base Equilibria and Tautomerism

This compound possesses both a weakly acidic thiol group and a basic secondary amine group. The pKa of the thiol group is expected to be in the range of typical aromatic thiols, while the pKa of the conjugate acid of the secondary amine would be in the range of typical anilinium ions. The molecule can exist in different protonation states depending on the pH of the solution.

Kinetic and Thermodynamic Aspects of Key Chemical Transformations

Detailed kinetic and thermodynamic data for the chemical transformations of this compound are not available in the public domain. Such studies would require experimental measurements of reaction rates and equilibrium constants for specific reactions, or high-level computational chemistry studies. mdpi.com Generally, the activation energies for electrophilic aromatic substitution would be lowered due to the activating groups present. The thermodynamics of reactions would be governed by the relative stabilities of reactants and products.

Coordination Chemistry of 5 Methyl 2 Methylamino Benzenethiol

Ligand Characteristics and Potential Coordination Modes (S-donor, N-donor)

5-Methyl-2-(methylamino)benzenethiol is an aromatic compound featuring two key functional groups capable of donating lone pairs of electrons to a metal center: a thiol group (-SH) and a secondary amino group (-NHCH₃). Upon deprotonation, the thiol group becomes a thiolate (-S⁻), which is a soft donor atom that forms strong covalent bonds with soft or intermediate metal ions such as Cu(II), Ni(II), Pd(II), and Pt(II). The secondary amine contains a nitrogen atom, which acts as a harder donor and readily coordinates with a variety of transition metals.

The ortho positioning of these two groups is crucial, as it allows the molecule to function as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. This N,S-chelation is a well-established coordination mode for the parent compound, 2-aminobenzenethiol, and its derivatives. lookchem.comacs.org The presence of methyl groups on both the benzene (B151609) ring and the nitrogen atom introduces steric bulk and alters the electronic properties of the donor atoms, which can influence the stability and geometry of the resulting metal complexes. Furthermore, the N-H proton allows for the potential of intramolecular hydrogen bonding with the coordinated sulfur atom in certain complex geometries, which can further stabilize the structure.

Design Principles for Metal Complexes Utilizing this compound as a Ligand

The design of metal complexes using this compound would be guided by several key principles:

Hard-Soft Acid-Base (HSAB) Theory: The choice of metal ion is critical. The soft thiolate donor favors coordination with soft metal acids (e.g., Pd(II), Pt(II), Au(III)), while the borderline N-donor allows for stable complexes with borderline acids like Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). mdpi.com

Chelate Effect: The bidentate nature of the ligand leads to the formation of a thermodynamically stable five-membered ring upon coordination, known as the chelate effect. This enhanced stability is a primary driver for using this ligand.

Ligand Field Strength: The N,S donor set creates a specific ligand field around the metal ion, which dictates the electronic properties of the complex, including its color, magnetic behavior, and d-orbital splitting. This can be tuned to achieve desired spectroscopic or magnetic outcomes.

Redox Non-innocence: Aminothiophenolate ligands can be redox-active, meaning the ligand itself can participate in redox reactions, not just the metal center. acs.orgnih.gov This "non-innocent" behavior allows for the design of complexes where the ligand can act as an electron reservoir, which is highly desirable in designing catalysts for multi-electron transfer reactions. nih.gov

Synthesis and Characterization of Transition Metal Complexes with this compound

The synthesis of transition metal complexes with this ligand would typically involve the reaction of a suitable metal salt (e.g., chlorides, acetates, or perchlorates) with the this compound ligand in an appropriate solvent like ethanol (B145695) or methanol. nih.gov A base is often added to facilitate the deprotonation of the thiol group, enabling its coordination as a thiolate. The reaction mixture may be refluxed to ensure completion, with the resulting complexes often precipitating out of solution upon cooling or solvent evaporation. nih.gov

The stoichiometry of the resulting complexes would depend on the metal ion's preferred coordination number and the reaction conditions. Common stoichiometries for bidentate ligands include 1:1 (metal:ligand), 1:2, and occasionally 1:3. For a square planar metal like Pd(II) or Ni(II), a 1:2 stoichiometry ([M(L)₂]) would be expected, resulting in a neutral, stable complex. For an octahedral metal like Co(II) or Fe(II), a 1:2 complex could be formed with two additional solvent or anionic ligands occupying the remaining coordination sites (e.g., [M(L)₂(H₂O)₂]).

The solution behavior, particularly the molar conductivity, would be measured to determine if the complexes are electrolytes. Non-zero conductivity values in solvents like DMSO or DMF would indicate an ionic nature, suggesting that counter-ions are not part of the primary coordination sphere.

Table 1: Illustrative Stoichiometries and Expected Molar Conductance of Hypothetical Metal Complexes

This table presents hypothetical data based on typical values for analogous N,S-chelated complexes.

| Hypothetical Complex Formula | Metal Ion | Assumed Stoichiometry (Metal:Ligand) | Expected Geometry | Expected Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF |

| [Ni(C₈H₁₀NS)₂] | Ni(II) | 1:2 | Square Planar | < 20 (Non-electrolyte) |

| [Cu(C₈H₁₀NS)₂] | Cu(II) | 1:2 | Distorted Square Planar | < 20 (Non-electrolyte) |

| [Co(C₈H₁₀NS)₂Cl₂] | Co(II) | 1:2 | Octahedral | < 20 (Non-electrolyte) |

| [Pd(C₈H₁₀NS)₂] | Pd(II) | 1:2 | Square Planar | < 20 (Non-electrolyte) |

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes. researchgate.net This technique would provide unambiguous data on coordination geometry, bond lengths, and bond angles.

For a hypothetical square planar [Pd(C₈H₁₀NS)₂] complex, one would expect the palladium(II) center to be coordinated by two nitrogen and two sulfur atoms from two ligands in a trans or cis arrangement. researchgate.netmdpi.com X-ray analysis would confirm the specific isomer formed and provide precise measurements. Key parameters of interest would include the Pd-S and Pd-N bond lengths, the N-Pd-S "bite" angle within the chelate ring (expected to be near 90°), and the planarity of the coordination sphere. mdpi.commdpi.com For an octahedral complex, such as a hypothetical [Co(C₈H₁₀NS)₂(H₂O)₂], crystallography would reveal the arrangement of the two bidentate ligands and the two water molecules around the cobalt center.

Table 2: Representative Bond Lengths and Angles for a Hypothetical [Pd(C₈H₁₀NS)₂] Complex based on X-ray Crystallography Data of Analogous Systems

This table presents expected data based on typical values for analogous palladium(II) N,S-chelated complexes.

| Parameter | Expected Value |

| Pd-S Bond Length | 2.25 - 2.35 Å |

| Pd-N Bond Length | 2.05 - 2.15 Å |

| S-Pd-S Angle (trans) | ~180° |

| N-Pd-N Angle (trans) | ~180° |

| N-Pd-S Angle (intraligand) | 85° - 92° |

| Coordination Geometry | Square Planar |

Electrochemical Properties of this compound-based Metal Complexes (e.g., Redox Behavior)

The electrochemical properties of these complexes would likely be investigated using techniques like cyclic voltammetry (CV). This method can reveal the redox potentials of both the metal center and the ligand itself. Given the potential for redox non-innocence in aminothiophenolate ligands, the CV of a complex, for example with nickel, could show multiple redox events. nih.gov

A hypothetical [Ni(II)(L)₂] complex might exhibit a one-electron oxidation. This could correspond to either the oxidation of the metal center (Ni(II) → Ni(III)) or oxidation of one of the ligands (L⁻ → L•), forming a ligand-based radical. nih.govresearchgate.net Distinguishing between these possibilities often requires complementary spectroscopic (like EPR) and theoretical (DFT) studies. nih.gov Similarly, reduction events could correspond to metal-centered (Ni(II) → Ni(I)) or ligand-centered processes. The specific redox potentials would be influenced by the electron-donating methyl groups on the ligand, which would be expected to make the complex easier to oxidize compared to its unsubstituted counterpart.

Spectroscopic Properties of Metal Complexes (e.g., UV-Vis, EPR, Magnetic Susceptibility)

A suite of spectroscopic techniques would be essential for a full characterization of these complexes.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes would provide information about electronic transitions. Intense bands in the UV region (250-350 nm) would likely be assigned to intra-ligand (π→π*) transitions. researchgate.netresearchgate.net Charge-transfer bands, such as Ligand-to-Metal Charge Transfer (LMCT) from the sulfur or nitrogen donors to the metal d-orbitals, would be expected at lower energies (350-500 nm). For d-block metals with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weaker d-d transition bands might be observed in the visible or near-infrared region, which are informative about the coordination geometry and ligand field strength. researchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with unpaired electrons (paramagnetic), such as those of Cu(II) (d⁹) or high-spin Co(II) (d⁷), EPR spectroscopy is a powerful tool. acs.org A hypothetical [Cu(C₈H₁₀NS)₂] complex would be EPR active. The resulting spectrum would yield g-tensor values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥). These parameters are highly sensitive to the coordination environment. For instance, in Cu(II) complexes, a g|| > g⊥ > 2.0023 is characteristic of a dₓ²-ᵧ² ground state, which is typical for square planar or elongated octahedral geometries. ethz.chmdpi.com

Magnetic Susceptibility: This measurement determines the magnetic properties of the complexes. For a complex of a metal like Fe(II) or Co(II), magnetic susceptibility data can distinguish between high-spin and low-spin electronic configurations. researchgate.netmdpi.com For example, an octahedral Co(II) (d⁷) complex could be high-spin (S=3/2) or low-spin (S=1/2). By measuring the effective magnetic moment (μ_eff) at room temperature, one can determine the number of unpaired electrons and thus the spin state. nih.govresearchgate.net

Table 3: Expected Spectroscopic and Magnetic Data for Hypothetical Complexes

This table presents hypothetical data based on typical values for analogous transition metal complexes.

| Hypothetical Complex | Technique | Parameter | Expected Value / Observation |

| [Ni(C₈H₁₀NS)₂] | Magnetic Susceptibility | Magnetic Moment (μ_eff) | ~0 B.M. (Diamagnetic, Low-spin d⁸) |

| [Ni(C₈H₁₀NS)₂] | UV-Vis | λ_max | ~450-550 nm (d-d transitions) |

| [Cu(C₈H₁₀NS)₂] | EPR (X-band) | g-values | g |

| [Cu(C₈H₁₀NS)₂] | Magnetic Susceptibility | Magnetic Moment (μ_eff) | ~1.7 - 2.2 B.M. (Paramagnetic, S=1/2) |

| [Co(C₈H₁₀NS)₂Cl₂] | Magnetic Susceptibility | Magnetic Moment (μ_eff) | ~4.3 - 5.2 B.M. (Paramagnetic, High-spin S=3/2) |

Applications in Advanced Chemical Research and Materials Science

Role as a Versatile Precursor in Complex Organic Synthesis

5-Methyl-2-(methylamino)benzenethiol is a valuable precursor in the synthesis of a variety of heterocyclic compounds, which are pivotal structures in medicinal chemistry and materials science. The presence of both a soft sulfur nucleophile and a nitrogen nucleophile allows for a range of cyclization strategies.

One of the primary applications of this compound is in the synthesis of substituted benzothiazoles. The reaction of this compound with various electrophiles can lead to the formation of the thiazole (B1198619) ring fused to the benzene (B151609) ring. For instance, condensation with aldehydes, ketones, or carboxylic acid derivatives can yield a diverse array of 2-substituted benzothiazoles. The methyl and methylamino groups on the benzene ring can influence the electronic properties and solubility of the resulting heterocyclic systems.

Furthermore, its structure is suitable for multicomponent reactions, a powerful tool in modern synthetic chemistry for the efficient construction of complex molecules. By reacting this compound with two or more other reactants in a single step, intricate molecular architectures can be assembled, saving time and resources. While specific examples for this exact compound are not extensively documented in publicly available literature, the general reactivity pattern of o-aminothiophenols suggests its high potential in this area.

The following table summarizes the potential of this compound as a precursor in the synthesis of various heterocyclic systems.

| Heterocyclic System | Potential Synthetic Route | Key Features of Precursor |

| Benzothiazoles | Condensation with aldehydes, ketones, or carboxylic acids | Presence of ortho-amino and thiol groups for cyclization |

| Benzothiazines | Reaction with α,β-unsaturated carbonyl compounds | Nucleophilic addition of both sulfur and nitrogen |

| Phenothiazines | Oxidative cyclization reactions | Redox-active thiol and amine functionalities |

Applications as a Ligand in Homogeneous and Heterogeneous Catalysis

The ability of this compound to act as a bidentate or even a tridentate ligand through its sulfur and nitrogen atoms makes it a compelling candidate for the development of novel catalysts. The coordination of this ligand to a metal center can create a unique steric and electronic environment, which can in turn influence the catalytic activity and selectivity of the metal complex.

In homogeneous catalysis , metal complexes of this compound could potentially be employed in a variety of transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), hydrogenations, and hydroformylations. The soft nature of the sulfur donor makes it particularly suitable for binding to late transition metals like palladium, platinum, and rhodium, which are commonly used in these catalytic processes. The methyl and methylamino substituents can be used to fine-tune the ligand's properties, such as its solubility in organic solvents and the electronic density at the metal center.

For heterogeneous catalysis , this compound can be immobilized on solid supports, such as silica, alumina, or polymers. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous catalysis (ease of catalyst separation and recycling). The thiol group provides a convenient anchor for grafting the molecule onto the surface of the support material. The resulting supported metal complexes could find applications in continuous flow reactors and other industrial processes.

While extensive research specifically detailing the catalytic applications of this compound is limited, the broader class of aminothiol (B82208) ligands has shown significant promise in catalysis.

Contribution to the Design and Development of Novel Functional Materials

The structural framework of this compound makes it an attractive building block for the creation of novel functional materials with tailored properties. Its ability to form stable metal complexes and its potential for incorporation into larger molecular or polymeric structures are key to its utility in this field.

One area of interest is the development of coordination polymers and metal-organic frameworks (MOFs) . The bifunctional nature of this compound allows it to act as a linker, connecting metal ions or clusters to form extended one-, two-, or three-dimensional networks. The properties of these materials, such as their porosity, thermal stability, and electronic characteristics, can be tuned by varying the metal ion and the connectivity of the ligand. Such materials could have applications in gas storage, separation, and sensing.

Furthermore, this compound can be used as a monomer in the synthesis of conducting polymers . The presence of the aromatic ring and the heteroatoms (sulfur and nitrogen) can facilitate the movement of charge carriers along the polymer chain upon oxidation or reduction. The methyl and methylamino groups can influence the polymer's processability and its interaction with other materials.

The table below outlines potential applications of this compound in the design of functional materials.

| Material Type | Role of this compound | Potential Applications |

| Coordination Polymers/MOFs | Bridging ligand (linker) | Gas storage, separation, catalysis, sensing |

| Conducting Polymers | Monomer unit | Organic electronics, sensors, antistatic coatings |

| Corrosion Inhibitors | Surface-adsorbing molecule | Protection of metal surfaces from corrosion |

Exploration of Optical and Electronic Properties for Material Science Applications

The optical and electronic properties of molecules are at the heart of many modern technologies, including organic light-emitting diodes (OLEDs), solar cells, and non-linear optical devices. The aromatic system and the presence of heteroatoms with lone pairs of electrons in this compound suggest that it and its derivatives could possess interesting photophysical properties.

Luminescence: While the intrinsic luminescence of this compound itself may not be strong, its incorporation into larger conjugated systems or its complexation with certain metal ions could lead to materials with significant fluorescent or phosphorescent properties. The energy of the emitted light could be tuned by modifying the substituents on the aromatic ring or by changing the metal center in its complexes.

Non-Linear Optical (NLO) Properties: Molecules with a high degree of charge asymmetry and extended π-electron systems can exhibit non-linear optical behavior, which is crucial for applications in optical communications and data storage. The donor-acceptor character that can be induced in derivatives of this compound by appropriate substitution could lead to significant second- or third-order NLO responses.

Detailed experimental and theoretical studies are needed to fully elucidate the optical and electronic properties of this compound and its derivatives. However, the fundamental structural features provide a strong rationale for its exploration in the field of materials science.

Future Research Directions and Outlook

Development of Green and Sustainable Synthetic Methodologies

The synthesis of functionalized aromatic compounds often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and significant waste generation. Future research must prioritize the development of green and sustainable synthetic routes to 5-Methyl-2-(methylamino)benzenethiol. This aligns with the broader goals of green chemistry to reduce the environmental impact of chemical processes. semanticscholar.orgnih.govunibo.it

Key areas of investigation should include:

Catalytic Systems: Exploring novel catalysts, such as earth-abundant metals or organocatalysts, to replace stoichiometric reagents.

Alternative Solvents: Investigating the use of greener solvents like water, supercritical fluids, or bio-based solvents to replace volatile organic compounds (VOCs). mdpi.comyork.ac.uk

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste.

Energy Efficiency: Developing methods that proceed under milder conditions, such as lower temperatures and pressures, potentially utilizing microwave or photochemical activation. semanticscholar.org

A comparative table of potential green synthesis metrics for future methodologies could serve as a benchmark for development.

Table 1: Prospective Green Metrics for Synthesis of this compound

| Metric | Traditional Method (Hypothetical) | Target Green Method |

|---|---|---|

| Atom Economy | < 50% | > 80% |

| Solvent | Chlorinated Solvents | Water, Ethanol (B145695), or DES |

| Catalyst | Stoichiometric strong acid/base | Recyclable heterogeneous catalyst |

| Energy Input | High temperature reflux | Room temperature / Microwave |

| Process Mass Intensity (PMI) | > 100 | < 25 |

Advanced Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms governing the transformations of this compound is crucial for controlling its reactivity and designing new applications. The interplay between the thiol, methylamino, and methyl groups on the benzene (B151609) ring likely leads to complex and interesting chemical behavior.

Future mechanistic studies could focus on:

Kinetics and Thermodynamics: Detailed kinetic studies of its reactions, such as alkylation, acylation, and oxidation, to determine rate laws and activation parameters. frontiersin.org

Reaction Intermediates: The use of spectroscopic techniques and trapping experiments to identify and characterize transient intermediates.

Computational Modeling: Employing density functional theory (DFT) and other computational methods to model reaction pathways, transition states, and predict regioselectivity. researchgate.netuq.edu.aunih.gov

These studies will provide fundamental insights into how the electronic and steric effects of the substituents influence the compound's reactivity, for instance, in nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. frontiersin.org

Computational Design and Prediction of Novel Derivatives with Enhanced Properties

Computational chemistry offers a powerful tool for the in silico design and screening of novel derivatives of this compound with tailored properties. nih.govresearchgate.net By systematically modifying the parent structure, it is possible to predict how changes will affect its electronic, physical, and chemical characteristics.

Future computational efforts should target:

Structure-Property Relationships: Establishing quantitative structure-property relationships (QSPRs) to correlate molecular descriptors with desired properties, such as antioxidant activity, metal chelation ability, or polymerization potential.

Virtual Screening: Creating virtual libraries of derivatives and screening them for specific applications, such as potential enzyme inhibitors or materials precursors. nih.gov

Reactivity Prediction: Modeling the reactivity of designed derivatives in various chemical transformations to guide synthetic efforts toward the most promising candidates. researchgate.net

Table 2: Computationally Proposed Derivatives and Their Potential Properties

| Derivative | Modification | Predicted Property Enhancement | Potential Application |

|---|---|---|---|

| Derivative A | Addition of an electron-withdrawing group | Increased acidity of thiol | pH-responsive sensors |

| Derivative B | Incorporation of a long alkyl chain | Increased hydrophobicity | Self-assembling monolayers |

| Derivative C | Introduction of a second thiol group | Enhanced cross-linking capability | Self-healing polymers |

| Derivative D | Fusion with a heterocyclic ring system | Altered photophysical properties | Organic electronics |

Integration with Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions and gain deeper mechanistic insights, the integration of advanced in-situ spectroscopic techniques for real-time reaction monitoring is essential. nih.govnih.gov These methods allow for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for sampling.

Promising techniques for future application include:

Process Analytical Technology (PAT): Utilizing techniques like Fourier-transform infrared (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to monitor reactions in real-time. shimadzu.com

Mass Spectrometry: Employing techniques like probe electrospray ionization mass spectrometry (PESI-MS) for rapid analysis of reaction mixtures. shimadzu.com

Fiber-Optic Probes: Using fiber-optic probes to enable spectroscopic measurements in challenging reaction environments.

This approach will facilitate a more precise control over chemical processes, leading to improved yields, higher purity, and a better understanding of the reaction dynamics of this compound. nih.govnih.gov

Exploration of Supramolecular Assembly and Self-Healing Materials

The presence of both a hydrogen bond donor (amine) and acceptor (thiol) in this compound makes it an intriguing building block for supramolecular chemistry. nih.govresearchgate.netaceec.ac.in The ability of thiol groups to form reversible disulfide bonds is a key mechanism in the design of self-healing materials. rsc.orgresearchgate.netnih.gov

Future research in this area could explore:

Self-Assembly: Investigating the self-assembly of the molecule and its derivatives into well-defined nanostructures, such as gels, films, or fibers, driven by non-covalent interactions like hydrogen bonding and π-π stacking. nih.govaceec.ac.in

Host-Guest Chemistry: Designing derivatives that can act as hosts for specific guest molecules, leading to applications in sensing or molecular recognition.

Self-Healing Polymers: Incorporating this compound or its derivatives as monomers or cross-linkers into polymer networks. The reversible nature of the thiol/disulfide redox chemistry could impart self-healing properties to these materials. researchgate.netnih.govresearchgate.net

Expanding the Scope of Applications in Emerging Interdisciplinary Fields

The unique combination of functional groups in this compound opens up possibilities for its application in a wide range of interdisciplinary fields beyond traditional organic synthesis.

Potential areas for future exploration include:

Materials Science: As a precursor for synthesizing novel polymers, coordination complexes, or functional coatings with interesting optical, electronic, or mechanical properties.

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The aminothiol (B82208) motif is present in various biologically active molecules.

Catalysis: As a ligand for transition metals to create novel catalysts for various organic transformations. The sulfur and nitrogen atoms can act as effective coordination sites.

Agrochemicals: Building upon its role as an intermediate in the synthesis of some herbicides, further derivatives could be explored for new agrochemical applications.

The systematic investigation of these future research directions will be instrumental in elucidating the fundamental chemistry of this compound and paving the way for its use in innovative technologies and applications.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-Methyl-2-(methylamino)benzenethiol, and how are they validated?

- Methodology : Synthesis can be adapted from protocols for structurally similar benzenethiol derivatives. For instance, 2-(isopropylamino)-benzenethiol was synthesized using triphosgene as a safer alternative to phosgene, followed by coupling reactions to introduce substituents . Validation typically involves 1H NMR , elemental analysis , and mass spectrometry to confirm structure and purity. Reaction conditions (e.g., solvent choice, temperature) should optimize yield while minimizing side reactions like oxidation of the thiol group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- UV-Vis and FTIR : Identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹, N-H vibrations).

- 1H/13C NMR : Resolve methylamino and aromatic proton environments; deuterated solvents (e.g., DMSO-d₆) enhance signal clarity.

- Mass Spectrometry (ESI-MS or GC-MS) : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography (if crystals are obtainable): Resolve 3D molecular geometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodology : Based on benzenethiol analogs, prioritize:

- Ventilation : Use fume hoods to avoid inhalation (occupational exposure limits for benzenethiol are 2 mg/m³ ).

- Dermal Protection : Wear nitrile gloves; dermal LD₅₀ in rabbits is ~134 mg/kg .

- Waste Disposal : Neutralize thiol groups with oxidizing agents (e.g., NaOCl) before disposal to prevent environmental release .

Advanced Research Questions

Q. How does the methylamino substituent influence the metabolic pathways of this compound compared to benzenethiol?

- Methodology :

- In Vivo Studies : Administer isotopically labeled compound (e.g., ¹⁴C-methyl) to rodents; collect urine/metabolites over 24–72 hours.

- Metabolite Profiling : Use LC-MS/MS to detect S-methylation products (e.g., sulfoxides, sulfones) and hydroxylated derivatives. Benzenethiol undergoes hepatic S-methylation to methylphenylsulphone, but the methylamino group may alter enzymatic accessibility or conjugation pathways .

Q. What computational approaches predict the adsorption behavior of this compound on metal surfaces?

- Methodology :

- Density Functional Theory (DFT) : Model adsorption on Au(111) or Ag surfaces. Compare physisorption (weak van der Waals interactions) vs. dissociative chemisorption (S-Au bond formation). For benzenethiol, DFT predicts dissociative adsorption on Au(111) with a 0.22 eV energy barrier, driven by H₂ desorption .

- Surface-Enhanced Raman Spectroscopy (SERS) : Validate computational predictions by monitoring thiolate formation on plasmonic nanostructures .

Q. How does steric hindrance from the methylamino group affect reactivity in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Compare reaction rates with/without methylamino substitution in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use pseudo-first-order kinetics to quantify steric effects.

- X-ray Photoelectron Spectroscopy (XPS) : Assess electronic effects on sulfur’s binding energy, which may correlate with nucleophilicity .

Data Contradictions and Resolution

Q. Discrepancies in reported acute toxicity values for benzenethiol analogs: How should researchers design studies to resolve these?

- Analysis : Variability in LC₅₀ values (e.g., 140–1900 mg/m³ in rats ) may arise from differences in exposure duration or animal models.

- Resolution : Standardize protocols per OECD guidelines:

- Use consistent exposure periods (e.g., 4-hour vs. 1-hour LC₅₀).

- Include multiple species (rats, mice) and control groups to isolate compound-specific effects .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.